molecular formula C7H10F2O2 B121503 4,4-Difluorocyclohexanecarboxylic acid CAS No. 122665-97-8

4,4-Difluorocyclohexanecarboxylic acid

Cat. No. B121503
M. Wt: 164.15 g/mol
InChI Key: HYIUDFLDFSIXTR-UHFFFAOYSA-N
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Patent
US07960403B2

Procedure details

To a solution of 40 mg (0.1 mmol) of 3-(4-methanesulfonylbenzyl)-bicyclo[3.2.1]-1α,3,8-triaza-spiro[4.5]dodecan-2,4-dione hydrochloride in 1.7 mL of anhydrous DCE were added successively 24 mg (0.1 mmol) of 4,4-difluoro-cyclohexanecarboxylic acid ((S)-3-oxo-1-phenyl-propyl)-amide and 17 μL (0.12 mmol) of triethylamine. The reaction mixture was agitated at room temperature for 10 minutes before adding 26 mg (0.125 mmol) of sodium triacetoxyborohydride. After an overnight agitation, 2 mL of saturated solution of sodium bicarbonate was added. The solution was then extracted with DCM (2×2 mL), dried over sodium sulfate, filtered and concentrated in vacuo. The crude mixture was purified by Bond Elut (ethyl acetate to 5% methanol/DCM) to yield the 4,4-difluoro-cyclohexanecarboxylic acid {(S)-3-[3-(4-methanesulfonylbenzyl)-bicyclo[3.2.1]-2,4-dioxo-1α,3,8-triaza-spiro[4.5]dodec-8-yl]-1-phenyl-propyl}-amide as a white solid (40 mg, 62.3%).
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2,4-dione hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
17 μL
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
62.3%

Identifiers

REACTION_CXSMILES
O=CC[C@H](N[C:12]([CH:14]1[CH2:19][CH2:18][C:17]([F:21])([F:20])[CH2:16][CH2:15]1)=[O:13])C1C=CC=CC=1.C(N(CC)CC)C.C(O[BH-](OC(=O)C)OC(=O)C)(=[O:31])C.[Na+].C(=O)(O)[O-].[Na+]>ClCCCl>[F:20][C:17]1([F:21])[CH2:18][CH2:19][CH:14]([C:12]([OH:13])=[O:31])[CH2:15][CH2:16]1 |f:2.3,4.5|

Inputs

Step One
Name
3,8-triaza-spiro[4.5]dodecan-2,4-dione hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
24 mg
Type
reactant
Smiles
O=CC[C@@H](C1=CC=CC=C1)NC(=O)C1CCC(CC1)(F)F
Name
Quantity
17 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.7 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
26 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
saturated solution
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was agitated at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with DCM (2×2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by Bond Elut (ethyl acetate to 5% methanol/DCM)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1(CCC(CC1)C(=O)O)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.